molecular formula C16H28N6O5PS B610571 Sp-Camps CAS No. 71774-13-5

Sp-Camps

Cat. No. B610571
CAS RN: 71774-13-5
M. Wt: 447.47
InChI Key: OXIPZMKSNMRTIV-FCRSUSRCSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a cAMP analog and is known to be a potent activator of cAMP-dependent PKA I and PKA II .


Synthesis Analysis

Sp-Camps is a cAMP analog and acts as a potent activator of cAMP-dependent PKA I and PKA II . It also acts as a competitive phosphodiesterase (PDE3A) inhibitor with a Ki of 47.6 µM . This compound binds the PDE10 GAF domain with an EC50 of 40 μM .


Molecular Structure Analysis

The molecular formula of this compound is C10H12N5O5PS . It is a nucleoside 3’,5’-cyclic phosphorothioate having adenine as the nucleobase (the Sp-stereoisomer). It is a member of purines and a nucleoside 3’,5’-cyclic phosphorothioate .


Chemical Reactions Analysis

This compound and Rp-Camps, acting as cAMP-agonists and -antagonists respectively, have been developed as chemical binders . These compounds have been tested for their binding properties to PKA R-subunits and holoenzyme .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 345.27 g/mol . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

  • Effects on Science Process Skills and Attitudes : A study by Shin & Lee (2012) examined the effects of a science camp program on Science Process Skills and Scientific Attitudes for gifted students, showing positive outcomes.

  • Study of Sea Ice and Oceanic Internal Waves : Williams, Davis, and Moore (1990) conducted a study titled "The Coordinated Eastern Arctic Experiment: SPRI sea-ice studies" focusing on the interaction between oceanic internal waves and sea ice (Williams, Davis, & Moore, 1990).

  • Biochemical Research : A study by Rothermel et al. (1983) investigated the effects of diastereomeric forms of adenosine cyclic 3',5'-phosphorothioate, including Sp cAMPS, on glycogenolysis in rat hepatocytes (Rothermel et al., 1983).

  • f-Channels Activation in Rabbit Sino-Atrial Node Myocytes : Bois et al. (1997) explored the action of Sp-cAMPs on hyperpolarization-activated ‘pacemaker’ current in rabbit sino-atrial node myocytes (Bois et al., 1997).

  • Pedagogical Decisions in Pre-service Science Teacher Education : Sarıbaş and Ceyhan (2015) investigated the integration of scientific practices (SPs) into lesson planning and teaching in a science teacher education program (Sarıbaş & Ceyhan, 2015).

  • Stated Preference (SP) Studies in Environmental and Health Decision Making : Johnston et al. (2017) provided best-practice recommendations for stated preference studies in environmental and human health contexts (Johnston et al., 2017).

  • Role of cAMP in Bone Resorption Stimulated by Parathyroid Hormone : Kaji et al. (1992) examined the involvement of cAMP in bone resorption stimulated by parathyroid hormone using this compound (Kaji et al., 1992).

  • Effects of cAMP Analogues on Steroidogenesis in Leydig Tumor Cells : Pereira et al. (1987) studied the effects of this compound and Rp-cAMPS on steroidogenesis in cultured Leydig tumor cells (Pereira et al., 1987).

  • Phosphorylated cAMP Response Element-Binding Protein in Memory Processing : Viola et al. (2000) explored the role of phosphorylated cAMP response element-binding protein in memory processing in the rat hippocampus (Viola et al., 2000).

  • Competitive cAMP Antagonists for cAMP-Receptor Proteins : Van Haastert et al. (1984) investigated the agonistic and antagonistic activities of cAMP derivatives in cAMP-dependent reactions (Van Haastert et al., 1984).

Mechanism of Action

Sp-Camps is a potent activator of cAMP-dependent PKA I and PKA II . It is also a potent, competitive phosphodiesterase (PDE3A) inhibitor with a Ki of 47.6 µM . This compound binds the PDE10 GAF domain with an EC50 of 40 μM .

Future Directions

Research has shown that cAMP-PKA signaling plays a crucial role in promoting axonal regeneration after spinal cord injury . The therapeutic potential of cAMP, including Sp-Camps, can be fully realized through further study of cAMP-regulated genes and human clinical trials of existing agents .

properties

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPNJFHAPJOHPP-JOILOJCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178316
Record name Adenosine-3',5'-cyclic phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23645-17-2
Record name Adenosine-3',5'-cyclic phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine-3',5'-cyclic phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.